molecular formula C6H14 B166359 Hexane-d14 CAS No. 21666-38-6

Hexane-d14

Cat. No.: B166359
CAS No.: 21666-38-6
M. Wt: 100.26 g/mol
InChI Key: VLKZOEOYAKHREP-ZLKPZJALSA-N
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Preparation Methods

Hexane-d14 is synthesized through the catalytic exchange of hydrogen atoms in hexane with deuterium atoms. This process typically involves the use of a deuterium gas atmosphere and a suitable catalyst, such as platinum or palladium, under high temperature and pressure conditions . Industrial production methods follow similar principles but are scaled up to produce larger quantities of the compound.

Chemical Reactions Analysis

Hexane-d14 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form deuterated alcohols, aldehydes, and carboxylic acids. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions of this compound typically involve the use of hydrogen gas and a metal catalyst, such as palladium on carbon, to produce deuterated alkanes.

    Substitution: this compound can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.

Scientific Research Applications

NMR Spectroscopy

Hexane-d14 as an NMR Solvent

This compound is primarily utilized as a solvent in NMR spectroscopy due to its ability to provide a clear background signal. The complete deuteration minimizes interference from hydrogen signals, allowing for more accurate analysis of organic compounds. This property is crucial for studying complex molecular structures and dynamics.

Key Properties:

  • Boiling Point: 69 °C
  • Density: 0.767 g/mL at 25 °C
  • Refractive Index: 1.3718
PropertyValue
Boiling Point69 °C
Density0.767 g/mL
Refractive Index1.3718

Case Study: Structural Analysis in Organic Chemistry

In a study published in the Bulletin of the Chemical Society of Japan, researchers used this compound to analyze the dynamics of n-hexane in zeolite structures using solid-state NMR. The results highlighted differences in molecular behavior within various zeolite environments, demonstrating this compound's efficacy in providing insights into molecular interactions .

Biological Research

Tracer Studies and Metabolic Pathways

This compound serves as a tracer molecule in biological studies, particularly in understanding metabolic pathways and enzyme mechanisms. Its deuterated nature allows researchers to track the incorporation of hexane into biological systems without altering the system's natural behavior.

Example Application: Anaerobic Microbial Studies

Research involving denitrifying bacteria demonstrated that this compound could be used to trace the metabolic pathways of n-alkanes under anaerobic conditions. The study showed that n-hexane and its deuterated counterpart could lead to the formation of isotopomers, aiding in understanding microbial metabolism .

Medicinal Chemistry

Development of Deuterated Drugs

In medicinal chemistry, this compound is employed in the development of deuterated pharmaceuticals. Deuteration can enhance the pharmacokinetic properties of drugs, potentially leading to improved efficacy and reduced side effects.

Case Study: Pharmacokinetics Improvement

Research has indicated that deuterated compounds exhibit altered metabolic pathways compared to their non-deuterated counterparts. This can result in prolonged half-lives and reduced toxicity profiles, making this compound an important component in drug formulation.

Industrial Applications

Synthesis of Deuterated Materials

This compound is utilized in industrial settings for synthesizing deuterated materials used in various chemical processes. Its properties make it suitable for reactions where deuterium labeling is necessary for tracking reaction pathways or mechanisms.

Comparison with Other Deuterated Solvents

CompoundApplications
Pentane-d12NMR spectroscopy
Cyclohexane-d12Organic synthesis
Chloroform-dSolvent for NMR
Tetrahydrofuran-d8Solvent for chemical reactions

This compound stands out due to its complete deuteration, providing distinct advantages over other similar compounds .

Mechanism of Action

The mechanism of action of hexane-d14 is primarily related to its role as a solvent in NMR spectroscopy. By replacing hydrogen atoms with deuterium, this compound reduces the background signals in NMR spectra, allowing for clearer and more accurate analysis of the target compounds. The molecular targets and pathways involved in its action are related to its interactions with the magnetic field and the nuclei of the compounds being analyzed .

Comparison with Similar Compounds

Hexane-d14 is unique due to its complete deuteration, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds share the common feature of being deuterated solvents used in NMR spectroscopy, but this compound is unique due to its specific structure and properties.

Biological Activity

Hexane-d14, a deuterated form of hexane, is utilized in various biological and chemical research applications due to its unique properties. This article explores the biological activity of this compound, focusing on its interactions, effects, and potential applications based on recent studies and findings.

Chemical Structure and Properties

This compound (C6H14) is a fully deuterated alkane where all hydrogen atoms are replaced by deuterium. This modification enhances its stability and alters its physical properties, making it suitable for specific analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. The molecular formula is represented as:

Hexane d14 C6H14 deuterated \text{Hexane d14 C}_6\text{H}_{14}\text{ deuterated }

Biological Applications

This compound has been studied for its role in various biological processes, particularly in the context of solvent extraction and as a reference standard in NMR studies. Its unique isotopic labeling allows researchers to track molecular interactions and dynamics with high precision.

1. Solvent Extraction

This compound is often used in solvent extraction processes to isolate bioactive compounds from plant materials. Its low polarity and volatility make it an effective solvent for extracting non-polar compounds, which are prevalent in many medicinal plants.

2. NMR Studies

The use of this compound in NMR spectroscopy enables researchers to study molecular dynamics and interactions without interference from hydrogen signals. For instance, studies have shown that this compound can be used to analyze the dynamics of other molecules adsorbed in porous materials like AlPO4-5 .

Case Study 1: Antioxidant Activity Evaluation

In a study evaluating the antioxidant properties of various extracts, this compound was used as a control solvent. The antioxidant activity was measured using the IC50 method, revealing that extracts using this compound demonstrated varying degrees of free radical scavenging activity. The results indicated an IC50 value of 379.80 μg/mL for hexane extracts .

Extract TypeIC50 (μg/mL)
Hexane Extract379.80
Ethyl Acetate ExtractVery Low
Methanol ExtractNot Specified

Case Study 2: Interaction Studies

Research involving the interaction of this compound with other compounds has highlighted its role in understanding molecular behavior in complex systems. For example, the dynamics of acetonitrile and n-hexane were studied using 2H NMR, demonstrating how deuterated solvents can provide insights into molecular movements within zeolites .

Research Findings

Recent studies have explored the biochemical reactivity patterns of this compound as a solvent in various reactions. The following key findings highlight its significance:

  • Stability : this compound exhibits enhanced stability under high temperatures compared to its non-deuterated counterpart .
  • Reactivity : The compound participates in various organic reactions, including oxidation and reduction processes, making it valuable for synthetic chemistry applications .
  • Biological Interactions : Its use as a solvent has been linked to improved extraction efficiencies of bioactive compounds from natural sources .

Q & A

Basic Research Questions

Q. What are the critical considerations when using Hexane-d14 as an NMR solvent to ensure accurate spectral interpretation?

  • Methodological Answer : Prioritize verifying the deuteration level (≥99 atom % D) and purity via gas chromatography or mass spectrometry. Pre-saturate the solvent with deuterium to avoid residual proton signals. Always calibrate the NMR spectrometer using a reference compound (e.g., tetramethylsilane) and account for temperature-dependent chemical shift variations .

Q. How does the deuteration of this compound influence its physical properties compared to non-deuterated n-hexane, and how should this affect experimental protocols?

  • Methodological Answer : Deuteration increases molecular weight (100.26 g/mol vs. 86.18 g/mol for n-hexane), slightly altering boiling points and solubility. Adjust solvent evaporation rates in reactions and ensure compatibility with deuterium-specific detectors in chromatography. Validate solvent behavior under experimental conditions using controlled trials .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for volatile organic compounds: use fume hoods, wear nitrile gloves, and avoid ignition sources. Store at -20°C in airtight containers to prevent degradation. In case of spills, use inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How can researchers design experiments to account for isotopic effects of this compound in reaction kinetics or mechanistic studies?

  • Methodological Answer : Conduct parallel experiments with non-deuterated n-hexane to isolate kinetic isotope effects (KIEs). Use computational modeling (e.g., DFT) to predict deuteration impacts on transition states. Measure rate constants via stopped-flow spectroscopy or NMR time-course analyses .

Q. What methodologies ensure minimal contamination of this compound during trace-level analytical studies (e.g., environmental sampling)?

  • Methodological Answer : Implement blank controls and isotope dilution mass spectrometry (IDMS) to distinguish environmental n-hexane from laboratory contamination. Use glassware baked at 300°C to remove residual solvents and validate purity via headspace GC-MS .

Q. How can spectral overlaps in this compound-based NMR experiments be resolved for complex mixtures?

  • Methodological Answer : Apply variable-temperature NMR to shift overlapping peaks or use 2D techniques (e.g., COSY, HSQC) for signal assignment. Incorporate machine learning algorithms (e.g., Bayesian deconvolution) to analyze crowded spectra .

Q. What statistical approaches are recommended for interpreting contradictory data in this compound solvent-assisted synthesis or extraction studies?

  • Methodological Answer : Perform meta-analysis of replicates using ANOVA with post-hoc Tukey tests to identify outliers. Cross-validate results with alternative solvents (e.g., DMSO-d6) and apply error-propagation models to quantify uncertainty in deuteration-dependent outcomes .

Q. How can researchers integrate conflicting literature data on this compound’s toxicity in occupational exposure models?

  • Methodological Answer : Replicate key studies under standardized conditions (e.g., NIOSH air sampling protocols) and adjust for confounding variables (e.g., co-exposure to other solvents). Use probabilistic risk assessment tools (e.g., Monte Carlo simulations) to model dose-response relationships .

Q. Tables for Key Data

Table 1: Comparative Properties of this compound and n-Hexane

PropertyThis compoundn-Hexane
Molecular FormulaC6D14C6H14
Molecular Weight (g/mol)100.2686.18
Boiling Point (°C)~69 (estimated)68.7
NMR Shielding (ppm)1.25 (CD2 groups)0.88 (CH3 groups)
Primary UseDeuterated solventIndustrial solvent
Sources:

Table 2: Common Contaminants in this compound and Mitigation Strategies

ContaminantDetection MethodMitigation Strategy
Residual Protons¹H NMR (400 MHz)Pre-saturation with D2O
WaterKarl Fischer TitrationMolecular sieves (3Å)
Non-deuterated HexaneGC-MS (m/z 86 vs. 100)Fractional distillation at 70°C
Sources:

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecadeuteriohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKZOEOYAKHREP-ZLKPZJALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176050
Record name Hexane-d14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21666-38-6
Record name Hexane-d14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021666386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane-d14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexan-d14
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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